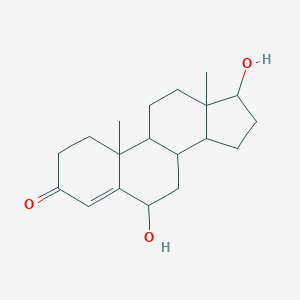

6beta-Hydroxytestosterone

説明

特性

IUPAC Name |

6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEGWEUVSZRCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861604 |

Source

|

| Record name | 6,17-Dihydroxyandrost-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-99-7 |

Source

|

| Record name | NSC9721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Guide: 6β-Hydroxytestosterone as a CYP3A4 Probe Substrate

Executive Summary

Cytochrome P450 3A4 (CYP3A4) is the most abundant phase I drug-metabolizing enzyme in the human liver and intestine, responsible for the metabolism of approximately 50% of marketed drugs. The regioselective hydroxylation of testosterone at the 6β-position is the industry "gold standard" probe reaction for assessing CYP3A4 activity in vitro.

This guide provides a rigorous technical framework for utilizing 6β-hydroxytestosterone (6β-OHT) formation to evaluate CYP3A4 activity, inhibition, and induction. It is designed for researchers requiring high-fidelity data for regulatory submissions (FDA/EMA) and mechanistic DMPK studies.

Mechanistic Foundation[1]

The Probe Reaction

Testosterone is metabolized by several CYP isoforms, but the formation of 6β-hydroxytestosterone is highly specific to the CYP3A subfamily (CYP3A4, CYP3A5, CYP3A7). Unlike midazolam (another common CYP3A4 probe), testosterone binds to a distinct region within the large CYP3A4 active site. Consequently, regulatory bodies often recommend using both probes to capture site-specific inhibition phenomena (e.g., heteroactivation or non-competitive inhibition).

Pathway Specificity

While CYP3A4 is the primary catalyst, researchers must be aware of minor contributors:

-

CYP3A4: Major catalyst for 6β-hydroxylation.[1]

-

CYP3A5: Catalyzes 6β-hydroxylation but with lower intrinsic clearance (

) in most populations. -

CYP2C9/2C19: Minor contribution to other metabolites (e.g., androstenedione) but negligible for 6β-OHT.

Metabolic Pathway Diagram

Figure 1: The metabolic pathway of testosterone highlighting the specificity of CYP3A4 for 6β-hydroxylation.

Experimental Protocol

Reagents and Materials

-

Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).

-

Substrate: Testosterone (Stock: 10 mM in Methanol).

-

Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[2]

-

Internal Standard (IS): Corticosterone or d3-Testosterone.

Incubation Workflow

The following protocol is optimized for a 96-well plate format to ensure high throughput and reproducibility.

Step-by-Step Procedure:

-

Pre-Incubation:

-

Prepare a master mix containing Buffer and HLM (0.5 mg/mL final protein conc).

-

Add Testosterone (Final conc: 50 µM, approx.

). -

Equilibrate at 37°C for 5 minutes .

-

-

Reaction Initiation:

-

Add 20 µL of NADPH Generating System to start the reaction.

-

Total reaction volume: 200 µL.[3]

-

-

Incubation:

-

Incubate at 37°C with shaking (approx. 400 rpm).

-

Time: 10 minutes (Must be within the linear range; verify linearity for your specific lot of microsomes).

-

-

Termination (Quenching):

-

Add 200 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., 100 nM Corticosterone).

-

This precipitates proteins and stops metabolism immediately.

-

-

Sample Preparation:

-

Centrifuge at 3,500 x g for 20 minutes at 4°C to pellet proteins.

-

Transfer supernatant to a fresh plate for LC-MS/MS analysis.

-

Optional: Dilute 1:1 with water if peak shape is poor due to high organic content.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the testosterone 6β-hydroxylation assay.

Analytical Method (LC-MS/MS)[4][5][6][7][8][9]

High-sensitivity detection is required to quantify 6β-OHT without interference from the substrate or other isomers (e.g., 2β-OHT).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: Linear ramp to 60% B

-

3.0-3.5 min: Wash at 95% B

-

3.6-5.0 min: Re-equilibrate at 20% B.

-

-

Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry Parameters (ESI Positive)

Quantification is performed in Multiple Reaction Monitoring (MRM) mode.[4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| 6β-Hydroxytestosterone | 305.2 | 287.2 | 30 | 20 | Quantifier |

| 305.2 | 269.2 | 30 | 25 | Qualifier | |

| Testosterone | 289.2 | 97.2 | 30 | 25 | Quantifier |

| 289.2 | 109.2 | 30 | 25 | Qualifier | |

| Corticosterone (IS) | 347.2 | 329.2 | 30 | 20 | Quantifier |

Note: The transition 305.2 -> 287.2 represents the loss of a water molecule, a characteristic fragmentation for hydroxylated steroids.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

The rate of metabolite formation (

- = Concentration of metabolite (µM)[2][5]

- = Incubation volume (L)[2]

- = Incubation time (min)[2][4]

- = Amount of protein (mg)[5][6]

For in vitro

Inhibition Studies ( )

When testing potential inhibitors (e.g., Ketoconazole), plot the remaining activity (%) against the log of inhibitor concentration.

-

Positive Control: Ketoconazole (

for testosterone 6β-hydroxylation). -

Interpretation: A shift in

compared to midazolam suggests substrate-dependent inhibition (e.g., inhibitor binding to the testosterone-specific pocket).

Validation & Troubleshooting

Acceptance Criteria

-

Linearity:

for the calibration curve (typically 5 – 2000 nM). -

Precision: CV < 15% for QC samples.

-

Signal-to-Noise: > 10:1 for the Lower Limit of Quantitation (LLOQ).

Common Pitfalls

-

Substrate Depletion: Ensure < 10-15% of testosterone is consumed to maintain steady-state kinetics. If consumption is high, reduce incubation time or protein concentration.

-

Non-Specific Binding: Testosterone is lipophilic. Use glass or low-binding plasticware.

-

Solvent Effects: Keep organic solvent (DMSO/MeOH) concentration < 1% (v/v) in the final incubation to avoid inhibiting CYP3A4.

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

-

Williams, J. A., et al. (2002). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 30(11), 1266-1273. (Foundational work on CYP3A kinetics). Link

-

Galetin, A., et al. (2004). Prediction of in vivo drug-drug interactions from in vitro data: factors affecting the prediction of CYP3A4-mediated interactions. British Journal of Clinical Pharmacology.[7] Link

-

Cheng, K. C., et al. (2019). 6β-Hydroxytestosterone determination by LC-MS/MS.[5][8][9][10][4][11] (Methodology reference for transitions). Link

Sources

- 1. Purification of human liver cytochrome P-450 catalyzing testosterone 6 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. CN105181872A - UPLC/MS/MS (ultra-performance liquid chromatography/tandem mass spectrometry) detection method for concentration of 6 beta-hydroxytestosterone in liver microsome - Google Patents [patents.google.com]

- 5. Liquid chromatographic-mass spectrometric method to assess cytochrome P450-mediated metabolism of testosterone by rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP3A4/5 Activity Probed with Testosterone and Midazolam: Correlation between Two Substrates at the Microsomal and Enzyme Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Determination of testosterone metabolites in human hepatocytes. I. Development of an on-line sample preparation liquid chromatography technique and mass spectroscopic detection of 6beta-hydroxytestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of testosterone and this compound by gas chromatography-selected ion monitoring-mass spectrometry for the characterization of cytochrome p450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 6beta-hydroxytestosterone in testosterone metabolism

An In-depth Technical Guide on the Role of 6β-Hydroxytestosterone in Testosterone Metabolism for Researchers, Scientists, and Drug Development Professionals.

Abstract

Testosterone, the principal male sex hormone, undergoes extensive metabolic conversion that dictates its biological activity and clearance. Among its various metabolic pathways, the formation of 6β-hydroxytestosterone represents a critical route with significant implications for endocrinology and pharmacology. This guide provides a comprehensive examination of the enzymatic processes governing the formation of 6β-hydroxytestosterone, its physiological relevance as a biomarker, and its pivotal role in the assessment of drug-drug interactions. We will delve into the biochemical mechanisms, analytical methodologies, and the practical application of 6β-hydroxytestosterone quantification in both clinical and preclinical research, offering a valuable resource for professionals in the field.

Introduction: The Significance of Testosterone Metabolism

Testosterone's physiological effects are not solely dependent on its circulating concentration but are also intricately linked to its metabolic fate. The biotransformation of testosterone can lead to more potent androgens, such as dihydrotestosterone (DHT), or to metabolites with different biological activities, including estrogens via aromatization. A significant portion of testosterone is hydroxylated to form various hydroxytestosterone isomers, with 6β-hydroxytestosterone being a major product in humans.

The hydroxylation of testosterone at the 6β position is a key step in its inactivation and subsequent urinary excretion. This metabolic pathway is of particular interest to researchers and drug development professionals due to its primary mediation by the cytochrome P450 3A4 (CYP3A4) enzyme. Given that CYP3A4 is responsible for the metabolism of approximately 50% of all clinically used drugs, the rate of 6β-hydroxytestosterone formation serves as a sensitive and specific endogenous biomarker for CYP3A4 activity. Understanding the nuances of this metabolic process is therefore crucial for predicting and evaluating drug-drug interactions, assessing hepatic function, and gaining insights into hormonal homeostasis.

Biochemical Formation of 6β-Hydroxytestosterone

The conversion of testosterone to 6β-hydroxytestosterone is an oxidative reaction catalyzed by cytochrome P450 enzymes, which are a superfamily of heme-containing monooxygenases.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

In humans, the primary enzyme responsible for the 6β-hydroxylation of testosterone is CYP3A4. This enzyme is highly expressed in the liver and small intestine, the principal sites of drug metabolism. The catalytic cycle of CYP3A4 involves the binding of testosterone to the enzyme's active site, followed by the transfer of an electron from NADPH-cytochrome P450 reductase. This enables the activation of molecular oxygen, leading to the insertion of one oxygen atom into the testosterone molecule at the 6β position, while the other oxygen atom is reduced to water.

The specificity of CYP3A4 for the 6β position of testosterone is a result of the unique topology of its active site, which orients the steroid substrate in a favorable position for hydroxylation at this specific carbon atom.

Figure 1: Metabolic pathway of testosterone to 6β-hydroxytestosterone via CYP3A4.

Factors Influencing 6β-Hydroxylation

The rate of 6β-hydroxytestosterone formation can be influenced by a variety of factors, including:

-

Genetic Polymorphisms: Variations in the CYP3A4 gene can lead to inter-individual differences in enzyme expression and activity, affecting the metabolism of testosterone and other CYP3A4 substrates.

-

Enzyme Induction: Certain drugs (e.g., rifampicin, carbamazepine) and herbal constituents (e.g., St. John's Wort) can induce the expression of CYP3A4, leading to an increased rate of 6β-hydroxytestosterone formation and accelerated clearance of testosterone and co-administered drugs.

-

Enzyme Inhibition: Conversely, various compounds (e.g., ketoconazole, ritonavir, grapefruit juice) can inhibit CYP3A4 activity, resulting in decreased 6β-hydroxytestosterone production and potentially leading to drug toxicity due to reduced clearance.

Physiological and Clinical Relevance

The measurement of 6β-hydroxytestosterone provides a valuable window into the in vivo activity of CYP3A4, with significant applications in both clinical diagnostics and research.

An Endogenous Biomarker for CYP3A4 Activity

The urinary ratio of 6β-hydroxytestosterone to cortisol has been widely used as a non-invasive index of CYP3A4 activity. This ratio is a reliable indicator because the formation of 6β-hydroxytestosterone is primarily dependent on CYP3A4, and its urinary excretion reflects the systemic metabolic capacity of this enzyme. Monitoring this biomarker is particularly useful in:

-

Pharmacokinetic Studies: To assess the potential for drug-drug interactions involving CYP3A4.

-

Clinical Trials: To phenotype individuals based on their CYP3A4 metabolic capacity, allowing for dose adjustments and personalized medicine approaches.

-

Toxicology Studies: To evaluate the impact of xenobiotics on drug-metabolizing enzymes.

Implications in Disease States

Alterations in CYP3A4 activity and, consequently, 6β-hydroxytestosterone levels have been observed in various disease states. For instance, liver diseases such as cirrhosis can impair CYP3A4 function, leading to reduced 6β-hydroxytestosterone production. Conversely, certain endocrine disorders may be associated with altered testosterone metabolism.

Role in Drug Development and Preclinical Assessment

The assessment of a new drug candidate's potential to interact with CYP3A4 is a critical component of preclinical and clinical drug development. In vitro and in vivo studies utilizing 6β-hydroxytestosterone as a biomarker are routinely employed to evaluate the induction and inhibition of CYP3A4.

In Vitro CYP3A4 Induction and Inhibition Assays

Hepatocytes are the gold standard for in vitro studies of CYP3A4 induction. In a typical assay, cultured human hepatocytes are treated with the test compound, and the induction of CYP3A4 is assessed by measuring the formation of 6β-hydroxytestosterone from exogenously added testosterone.

Experimental Protocol: In Vitro CYP3A4 Induction Assay

-

Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to acclimate.

-

Dosing: Treat the hepatocytes with the test compound at various concentrations for 48-72 hours. Include a positive control (e.g., rifampicin) and a vehicle control.

-

Substrate Incubation: After the treatment period, wash the cells and incubate with a known concentration of testosterone for a defined period (e.g., 1-2 hours).

-

Sample Collection: Collect the supernatant (culture medium) for analysis.

-

LC-MS/MS Analysis: Quantify the concentration of 6β-hydroxytestosterone in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Normalize the rate of 6β-hydroxytestosterone formation to the amount of protein in each well. Compare the results from the test compound-treated cells to the vehicle control to determine the fold induction.

Figure 2: Experimental workflow for a typical in vitro CYP3A4 induction assay.

Quantitative Data Presentation

The results of such assays are often presented in a tabular format for clear comparison.

| Compound | Concentration (µM) | Fold Induction of 6β-Hydroxytestosterone Formation (Mean ± SD) |

| Vehicle Control | - | 1.0 ± 0.2 |

| Test Compound A | 1 | 1.5 ± 0.3 |

| Test Compound A | 10 | 4.2 ± 0.6 |

| Rifampicin (Positive Control) | 10 | 15.8 ± 2.1 |

Table 1: Example data from a CYP3A4 induction study in human hepatocytes.

Analytical Methodologies for 6β-Hydroxytestosterone Quantification

Accurate and sensitive quantification of 6β-hydroxytestosterone is paramount for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Detailed Protocol: LC-MS/MS Quantification of 6β-Hydroxytestosterone in Human Plasma

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., deuterated 6β-hydroxytestosterone).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether) to isolate the analytes from the plasma matrix.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column to separate 6β-hydroxytestosterone from other endogenous steroids and metabolites.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for 6β-hydroxytestosterone and its internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of 6β-hydroxytestosterone in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Conclusion

The metabolic conversion of testosterone to 6β-hydroxytestosterone is a fundamental process with far-reaching implications in endocrinology and pharmacology. As the primary product of CYP3A4-mediated testosterone metabolism, 6β-hydroxytestosterone serves as an invaluable and reliable endogenous biomarker for the activity of this critical drug-metabolizing enzyme. A thorough understanding of the factors influencing its formation and the application of robust analytical methods for its quantification are essential for researchers, scientists, and drug development professionals. The insights gained from studying this metabolic pathway will continue to advance our ability to predict drug-drug interactions, personalize medicine, and unravel the complexities of steroid hormone homeostasis.

References

-

Quattropani, A., et al. (2006). A novel synthesis of 6β-hydroxytestosterone. The Journal of Steroid Biochemistry and Molecular Biology, 101(4-5), 226-231. [Link]

-

Wei, Y., et al. (2021). The role of testosterone 6β-hydroxylation in the anti-androgen therapy. The Journal of Steroid Biochemistry and Molecular Biology, 214, 105988. [Link]

-

Rocos, D. N., & Sandall, Z. F. (2020). The diverse enzymology of human cytochrome P450 3A4. Biochemical Pharmacology, 175, 113890. [Link]

-

Galetin, A., & Houston, J. B. (2006). Contribution of intestinal metabolism to the extent of drug-drug interactions. Journal of Pharmacy and Pharmacology, 58(8), 1017-1028. [Link]

-

Chen, Y., et al. (2018). Urinary 6β-hydroxycortisol to cortisol ratio as a potential biomarker for predicting clinical outcomes in patients with acute-on-chronic liver failure. Medicine, 97(41), e12781. [Link]

6beta-hydroxytestosterone vs 6beta-hydroxycortisol as CYP3A biomarkers

Technical Guide: 6 -Hydroxytestosterone vs. 6 -Hydroxycortisol as CYP3A Biomarkers

Executive Summary

In the landscape of drug development, Cytochrome P450 3A (CYP3A) remains the most critical enzyme subfamily, responsible for metabolizing approximately 50% of marketed drugs. Accurate phenotyping of CYP3A activity is non-negotiable for predicting drug-drug interactions (DDIs).

This guide provides a rigorous technical comparison between 6

Mechanistic Foundation: The 6 -Hydroxylation Pathway

Both biomarkers result from the regioselective hydroxylation at the 6

Enzymology

-

Substrates: Testosterone (exogenous/endogenous androgen) and Cortisol (endogenous glucocorticoid).

-

Enzymes: CYP3A4 (major contributor) and CYP3A5 (polymorphic contributor).

-

Reaction: The heme-thiolate center of the CYP enzyme abstracts a hydrogen atom from the 6

carbon, followed by oxygen rebound, inserting a hydroxyl group.

Pathway Visualization

The following diagram illustrates the parallel metabolic pathways for Testosterone and Cortisol mediated by CYP3A4.

Figure 1: Parallel 6

Biomarker Characterization

6 -Hydroxytestosterone: The In Vitro Workhorse

Testosterone is the preferred probe substrate for in vitro CYP3A phenotyping in Human Liver Microsomes (HLM) and recombinant systems.

-

Why it is the standard:

-

High Turnover: Testosterone 6

-hydroxylation has a high -

Specific Kinetics: The reaction follows Michaelis-Menten kinetics with a well-defined

(typically 20–50 -

Regulatory Acceptance: FDA and EMA guidelines list testosterone as a preferred substrate for evaluating CYP3A inhibition and induction in vitro.

-

6 -Hydroxycortisol: The In Vivo Sentinel

Cortisol is the major endogenous glucocorticoid in humans. Its conversion to 6

-

Why it is unique:

-

Non-Invasive: Requires only urine sampling (spot or 24h), eliminating the need to administer a probe drug like midazolam.

-

The Metabolic Ratio: The absolute concentration of 6

-OHC is less informative than the Ratio of 6 -

Induction vs. Inhibition: This biomarker is highly sensitive to CYP3A induction (e.g., by rifampin) but has historically shown lower sensitivity for detecting inhibition compared to midazolam clearance.

-

Comparative Analysis

| Feature | 6 | 6 |

| Primary Application | In Vitro (Microsomes, Hepatocytes) | In Vivo (Clinical Urine/Plasma) |

| Source | Exogenous substrate addition | Endogenous metabolism |

| Matrix | Microsomal incubation buffer | Urine (Spot or 24h), Plasma |

| Key Metric | Formation Rate (pmol/min/mg protein) | Metabolic Ratio (6 |

| Kinetic | ~20–50 | ~150–300 |

| Sensitivity | High (Direct enzyme measurement) | Moderate (Subject to renal clearance variables) |

| Utility | Detecting CYP3A induction (DDI studies) | |

| Limitations | Not used clinically (Testosterone is not an ideal probe drug) | Less sensitive for weak inhibitors; high inter-subject variability |

Experimental Protocols

Protocol A: In Vitro CYP3A Inhibition Screening (Testosterone)

Objective: Determine the

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL)

-

Testosterone (Stock: 10 mM in MeOH)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Internal Standard:

-Testosterone or

Workflow:

-

Pre-Incubation: Mix Buffer, HLM (final 0.1 mg/mL), and NCE (various concentrations) in a 96-well plate. Pre-warm at 37°C for 5 min.

-

Substrate Addition: Add Testosterone (final conc. =

-

Initiation: Add pre-warmed NADPH regenerating system.

-

Incubation: Incubate at 37°C for 10–20 minutes (linear range).

-

Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS monitoring the transition for 6

-OHT (

Figure 2: Workflow for in vitro CYP3A inhibition assay using Testosterone.

Protocol B: Clinical Urinary Biomarker Analysis (6 -OHC/Cortisol)

Objective: Quantify the ratio of 6

Sample Collection:

-

Collect first morning void urine (preferred for stability and concentration).[2]

-

No preservatives required if frozen (-20°C) immediately.

Sample Preparation (Liquid-Liquid Extraction):

-

Note: We measure unconjugated (free) steroids.[2] No hydrolysis step is performed.

-

Aliquot: Transfer 200

L of urine into a glass tube. -

Internal Standard: Add 20

L of IS mix ( -

Extraction: Add 1.5 mL Ethyl Acetate . Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000g for 5 minutes.

-

Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100

L of Mobile Phase (e.g., 50:50 Water/MeOH with 0.1% Formic Acid).

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18).

-

Transitions:

-

Cortisol:

363.2 -

6

-OHC:

-

-

Calculation: Calculate the molar ratio:

.

Figure 3: Clinical workflow for urinary 6

Data Interpretation & Regulatory Context

Interpretation

-

Baseline Variability: The baseline ratio varies significantly between individuals (genetic polymorphisms in CYP3A5, gender, and age). Females often exhibit higher ratios than males.[4][5]

-

Induction: A significant increase in the 6

-OHC/Cortisol ratio (e.g., >2-fold) strongly indicates CYP3A induction. This correlates well with midazolam clearance changes.[6] -

Inhibition: A decrease in the ratio indicates inhibition, but the dynamic range is often smaller than that of probe drugs. For strong inhibitors (e.g., ketoconazole), the ratio decreases significantly; for weak inhibitors, the change may be masked by intra-subject variability.

Regulatory Stance (FDA/EMA)

-

6

-OHT: Accepted and recommended for in vitro DDI risk assessment. -

6

-OHC: Accepted as a supportive in vivo biomarker. It is particularly valuable in Phase 1 studies to screen for induction potential without exposing healthy volunteers to additional probe drugs (cocktail approach).

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

-

Galteau, M. M., & Shamsa, F. (2003).[7] Urinary 6beta-hydroxycortisol: a validated test for evaluating drug induction or drug inhibition mediated through CYP3A in humans and in animals.[3] European Journal of Clinical Pharmacology, 59(10), 713–733. Link

-

Shin, K. H., et al. (2016). Urinary 6β-Hydroxycortisol/Cortisol Ratio Most Highly Correlates With Midazolam Clearance Under Hepatic CYP3A Inhibition and Induction in Females: A Pharmacometabolomics Approach.[6] The AAPS Journal, 18(5), 1254–1262. Link

-

Han, J., et al. (2011).[2] Quantitation of Urinary 6β-Hydroxycortisol and Free Cortisol by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.[2][8] Clinical and Experimental Pharmacology, S5.[2] Link

-

Williams, J. A., et al. (2002). Comparative metabolic capabilities of CYP3A4, CYP3A5, and CYP3A7. Drug Metabolism and Disposition, 30(8), 883–891. Link

Sources

- 1. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Urinary 6beta-hydroxycortisol: a validated test for evaluating drug induction or drug inhibition mediated through CYP3A in humans and in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Urinary 6β-Hydroxycortisol/Cortisol Ratio Most Highly Correlates With Midazolam Clearance Under Hepatic CYP3A Inhibition and Induction in Females: A Pharmacometabolomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

CYP3A5 contribution to 6beta-hydroxytestosterone formation

Technical Guide: Delineating CYP3A5 Contribution to Testosterone 6 -Hydroxylation

Executive Summary

Testosterone 6

Distinguishing CYP3A5 activity from CYP3A4 is critical for accurate in vitro-in vivo extrapolation (IVIVE) and predicting drug-drug interactions (DDIs). This guide provides a rigorous technical framework for isolating and quantifying CYP3A5-mediated testosterone 6

Mechanistic Foundation: The CYP3A4/5 Conundrum

The Reaction

Both CYP3A4 and CYP3A5 catalyze the stereoselective hydroxylation of testosterone at the 6

-

CYP3A4: The dominant hepatic isoform in the general population. It exhibits high intrinsic clearance (

) for testosterone. -

CYP3A5: Expression is genetically determined.[1] In "expressers" (genotypes 1/1 or 1/3), CYP3A5 can constitute >50% of the total hepatic CYP3A pool. In "non-expressers" (3/3), functional protein is negligible due to a splicing defect.

Genetic Determinants

The contribution of CYP3A5 is binary based on genotype. The CYP3A5*3 allele (6986A>G) introduces a cryptic splice site, resulting in a truncated, non-functional protein.

Figure 1: Genetic regulation of CYP3A5 and its convergence with CYP3A4 on the testosterone substrate.[2][3]

Kinetic Differentiators

While substrate specificity overlaps, the kinetic profiles of the two enzymes differ.[2][4] CYP3A4 is generally a more efficient catalyst for testosterone than CYP3A5.

| Parameter | CYP3A4 | CYP3A5 | Implications |

| Lower (~50 | Higher (~100 | CYP3A4 binds testosterone with higher affinity. | |

| High | Moderate (30-60% of 3A4) | CYP3A4 has a higher maximum reaction rate. | |

| Inhibition ( | Sensitive to Ketoconazole | Less Sensitive | Standard inhibitors often underestimate CYP3A5 contribution. |

| Regioselectivity | High 6 | High 6 | Cannot distinguish isoforms by metabolite profile alone. |

Key Insight: In CYP3A5 expressers, the sheer abundance of CYP3A5 protein can compensate for its lower catalytic efficiency, making it a significant contributor to total clearance.

Experimental Protocol: The CYP3cide System

The only robust method to quantify CYP3A5 contribution in human liver microsomes (HLM) is to selectively silence CYP3A4. We utilize CYP3cide (PF-04981517) , a mechanism-based inactivator that is highly selective for CYP3A4 over CYP3A5.[5]

Materials

-

Enzyme Source: Genotyped HLM (Must include known 1/1 or 1/3 donors).

-

Inhibitor: CYP3cide (Stock 10 mM in ACN).

-

Substrate: Testosterone (Stock 10 mM in MeOH).

-

Cofactor: NADPH regenerating system.

Step-by-Step Workflow

Phase 1: Selective Inactivation (Pre-incubation)

-

Prepare Mix: Dilute HLM to 1.0 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).

-

Add CYP3cide: Add CYP3cide to a final concentration of 500 nM .

-

Note: The

for CYP3A4 is ~30 nM, while for CYP3A5 it is >17

-

-

Initiate Inactivation: Add NADPH (1 mM final) and incubate at 37°C for 15 minutes .

-

Control: Run a parallel incubation with vehicle (solvent) only to measure Total CYP3A activity.

-

Phase 2: Activity Assessment

4. Dilution (Optional but Recommended): Dilute the pre-incubation mix 1:5 or 1:10 to reduce the concentration of unbound CYP3cide and prevent competitive inhibition during the substrate phase.

5. Substrate Addition: Add Testosterone (Final concentration 200

Phase 3: Analysis

8. Detection: Analyze supernatant via LC-MS/MS monitoring the transition for 6

Figure 2: Workflow for isolating CYP3A5 activity using CYP3cide-mediated inactivation of CYP3A4.

Data Interpretation & Calculation

To determine the Fraction Metabolized by CYP3A5 (

Calculation

-

: Velocity of 6

-

: Velocity of 6

Expected Results

-

**CYP3A5 Non-Expressers (3/3):

should be < 5%. Residual activity is often background noise or minor CYP3A7 contribution. -

**CYP3A5 Expressers (1/1):

typically ranges from 20% to 60% , depending on the donor's specific CYP3A4 expression level.

Impact on Clinical Pharmacology[6]

Understanding this contribution is vital for predicting Drug-Drug Interactions (DDIs).

-

Inhibitor Resistance: If a drug is metabolized significantly by CYP3A5, it may appear "resistant" to classic CYP3A4 inhibitors (like Ketoconazole or Ritonavir) in 1/1 patients, as CYP3A5 is less sensitive to these agents.

-

Population Variability: Clinical trials conducted in populations with high CYP3A5 prevalence (e.g., African descent) may show lower AUC for CYP3A substrates compared to Caucasian-centric trials, potentially leading to under-dosing if not stratified by genotype.

References

-

Williams, J. A., et al. (2002). Effects of human CYP3A4 and CYP3A5 on testosterone metabolism in humans.[6] Drug Metabolism and Disposition. Link

-

Walsky, R. L., et al. (2012). Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs.[5] Drug Metabolism and Disposition. Link

-

Kuehl, P., et al. (2001). Sequence diversity in CYP3A promoters and characterization of the genetic basis of polymorphic CYP3A5 expression. Nature Genetics. Link

-

FDA Guidance for Industry. In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

- 1. CYP3A5 polymorphisms in renal transplant recipients: influence on tacrolimus treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of CYP3A4 and CYP3A5: the effects of cytochrome b5 and NADPH-cytochrome P450 reductase on testosterone hydroxylation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence of significant contribution from CYP3A5 to hepatic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]

6beta-hydroxytestosterone and hypertension in CYP1B1 mouse models

CYP1B1-Mediated Androgen Metabolism: The 6 -Hydroxytestosterone Axis in Hypertension[1][2][3][4]

Executive Summary

This technical guide delineates the mechanistic role of cytochrome P450 1B1 (CYP1B1) in the pathogenesis of male-specific hypertension. Contrary to its traditional classification solely as a xenobiotic metabolizer, CYP1B1 functions as a critical physiological regulator of blood pressure via the metabolism of testosterone into 6

In male mouse models, 6

Part 1: The Mechanistic Paradigm

The CYP1B1-Testosterone-6 -OHT Axis

The sexual dimorphism observed in hypertension—where males are generally more susceptible than premenopausal females—is partially driven by differential CYP1B1 activity.

-

In Females: CYP1B1 metabolizes estradiol into 2-methoxyestradiol, which exerts anti-hypertensive and anti-proliferative effects.

-

In Males: CYP1B1 metabolizes testosterone into 6

-OHT.[3][4][5][6] This metabolite does not significantly alter basal blood pressure but is essential for the development of Ang II-induced hypertension.

Mechanism of Action

Research indicates that 6

-

Induction: Ang II signaling upregulates CYP1B1 activity in the heart and kidneys.

-

Metabolism: CYP1B1 hydroxylates testosterone at the 6

position. -

Activation: 6

-OHT activates cPLA2 -

Eicosanoid Storm: AA is converted into pro-hypertensive eicosanoids (PGE2 via COX/mPGES-1 and Thromboxane A2).

-

Outcome: These metabolites increase vascular resistance, promote sodium retention, and induce renal fibrosis.

Signaling Pathway Visualization

Caption: The permissive role of 6

Part 2: The CYP1B1 Mouse Model[7]

To study this pathway, the use of CYP1B1-/- (Knockout) mice compared to Wild-Type (WT) controls is the gold standard.

Genotype-Phenotype Comparison Table

| Feature | Wild-Type (WT) Male | CYP1B1-/- (KO) Male | Castrated WT Male |

| Basal BP | Normal | Normal | Normal |

| Response to Ang II | Severe Hypertension | Blunted Response | Blunted Response |

| Renal Fibrosis | High (Collagen deposition) | Low/Protected | Low/Protected |

| Oxidative Stress | High (NADPH Oxidase activity) | Low | Low |

| 6 | Elevated post-Ang II | Undetectable/Low | Undetectable |

| Effect of 6 | No additional effect | Restores Hypertension | Restores Hypertension |

Experimental Rationale

The "Add-back" experiment is the critical validation step. If you administer Ang II to a CYP1B1-/- mouse, BP remains low. If you co-administer 6

Part 3: Experimental Workflows & Protocols

Protocol A: Induction of Hypertension (Ang II Infusion)

Standardized model to assess CYP1B1-dependent blood pressure elevation.

-

Animals: Male C57BL/6J (WT) and CYP1B1-/- mice, 10–12 weeks old.

-

Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

-

Implantation: Subcutaneously implant osmotic minipumps (Alzet Model 1002) in the mid-scapular region.

-

Treatment Group: Angiotensin II (700 ng/kg/min) dissolved in 0.9% saline/10 mM acetic acid.

-

Control Group: Vehicle only.

-

-

Duration: 14 days continuous infusion.

-

Validation: Verify pump delivery by weighing residual volume at harvest.

Protocol B: Hemodynamic Assessment (Radiotelemetry)

Tail-cuff is acceptable for screening, but radiotelemetry is required for definitive characterization of the 6

-

Probe Implantation: Implant PA-C10 transmitters into the left carotid artery 7 days prior to minipump surgery (baseline recovery).

-

Data Acquisition: Record Systolic, Diastolic, and Mean Arterial Pressure (MAP) for 10 seconds every 10 minutes, 24 hours/day.

-

Analysis: Analyze circadian dipping and average MAP. CYP1B1-/- mice will show preserved dipping patterns and lower MAP compared to WT under Ang II stress.[7]

Protocol C: LC-MS/MS Quantification of 6 -OHT

Precise measurement of 6

1. Sample Preparation:

-

Plasma: Mix 50

L plasma with 150 -

Microsomes: Incubate tissue microsomes with NADPH and Testosterone. Stop reaction with ice-cold acetonitrile.

2. LC-MS/MS Conditions:

-

System: UPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5–8 minutes.

-

-

MRM Transitions (Positive Mode):

-

6

-OHT: -

Note: 6

-OHT is isobaric with other hydroxylated testosterones (e.g., 16

-

Experimental Workflow Diagram

Caption: Integrated workflow for assessing CYP1B1-mediated hypertension.

Part 4: Data Interpretation & Troubleshooting

Interpreting 6 -OHT Levels

-

Basal Levels: In WT mice, basal 6

-OHT is detectable but low. -

Post-Ang II: Ang II infusion significantly increases cardiac and renal CYP1B1 activity, leading to a 2-3 fold increase in tissue 6

-OHT. -

Troubleshooting: If 6

-OHT peaks are not resolved from 16

Pharmacological Inhibition

For validation without knockout mice, use 2,3',4,5'-tetramethoxystilbene (TMS) .

-

Mechanism: Highly selective CYP1B1 inhibitor.

-

Dosing: 300

g/kg i.p. every 3 days. -

Expected Result: TMS treatment mimics the CYP1B1-/- phenotype, preventing Ang II-induced hypertension.

References

-

Malik, K. U., et al. (2015). 6

-Hydroxytestosterone, a Cytochrome P450 1B1 Metabolite of Testosterone, Contributes to Angiotensin II-Induced Hypertension and Its Pathogenesis in Male Mice.[5][6] Hypertension, 65(3), 566-576. Link -

Jennings, B. L., et al. (2010). Cytochrome P450 1B1 contributes to angiotensin II-induced hypertension and associated pathophysiology.[3] Hypertension, 56(4), 667-674. Link

-

Ping, S., et al. (2020). Brain Testosterone-CYP1B1 (Cytochrome P450 1B1)

-Hydroxytestosterone Promotes Neurogenic Hypertension and Inflammation.[3][4] Hypertension, 76(4), 1260-1270. Link -

Bh

-Hydroxytestosterone, a Cytochrome P450 1B1-Testosterone-Metabolite, Mediates Angiotensin II-Induced Renal Dysfunction in Male Mice. Hypertension, 67(4), 724-732. Link -

Falany, C. N., et al. (2009). CYP1B1 expression promotes the proangiogenic phenotype of endothelium through decreased intracellular oxidative stress. Blood, 113(3), 744-754. Link

Sources

- 1. 6β-HYDROXYTESTOSTERONE, A CYTOCHROME P450 1B1 METABOLITE OF TESTOSTERONE, CONTRIBUTES TO ANGIOTENSIN II-INDUCED HYPERTENSION AND ITS PATHOGENESIS IN MALE MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6β-Hydroxytestosterone Promotes Angiotensin II-Induced Hypertension via Enhanced Cytosolic Phospholipase A2α Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Brain Testosterone-CYP1B1 (Cytochrome P450 1B1) Generated Metabolite 6β-Hydroxytestosterone Promotes Neurogenic Hypertension and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6β-hydroxytestosterone, a cytochrome P450 1B1 metabolite of testosterone, contributes to angiotensin II-induced hypertension and its pathogenesis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6β-Hydroxytestosterone, a Cytochrome P450 1B1-Testosterone-Metabolite, Mediates Angiotensin II-Induced Renal Dysfunction in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of Cytochrome P450 1B1 to Hypertension and Associated Pathophysiology: A Novel Target for Antihypertensive Agents - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic pathway of testosterone to 6beta-hydroxytestosterone

Metabolic Pathway of Testosterone to 6 -Hydroxytestosterone: A Technical Guide for Drug Development

Executive Summary

The regioselective hydroxylation of testosterone to 6

This guide provides a rigorous technical analysis of the metabolic pathway, detailing the mechanistic biochemistry, kinetic parameters, and a validated experimental workflow for measuring CYP3A4 activity using human liver microsomes (HLM) and LC-MS/MS.

Mechanistic Biochemistry[1]

The Reaction

The metabolic conversion involves the insertion of a hydroxyl group (-OH) at the 6

-

Substrate: Testosterone (

, MW: 288.42) -

Product: 6

-Hydroxytestosterone ( -

Enzyme: CYP3A4 (Major), CYP3A5 (Minor)

-

Cofactors: NADPH, Cytochrome

(allosteric stimulator)

Enzymology and Stereoselectivity

While CYP3A4 and CYP3A5 both catalyze this reaction, CYP3A4 is the dominant contributor in most human livers.

-

Regioselectivity: CYP3A4 highly favors the 6

position. -

Stereoselectivity: The enzyme strictly produces the

-isomer. The formation of 6 -

Substrate Inhibition: Testosterone exhibits atypical kinetics (sigmoidal or substrate inhibition) with CYP3A4, often requiring a two-site binding model for accurate kinetic fitting.

Figure 1: The primary metabolic pathway of testosterone mediated by CYP3A4.[1][2][3] Note the dominance of the 6

Clinical & Pharmacological Significance

The "Gold Standard" Probe

The FDA and EMA regulatory guidances classify testosterone as a preferred substrate for in vitro CYP3A4 phenotyping and inhibition studies.

-

DDI Assessment: A decrease in 6

-OHT formation in the presence of a New Chemical Entity (NCE) indicates CYP3A4 inhibition (e.g., Ketoconazole). -

Induction Studies: An increase in 6

-OHT formation in hepatocyte culture indicates CYP3A4 induction (e.g., Rifampin).

Endogenous Biomarker

The ratio of urinary 6

Experimental Methodology: In Vitro Incubation

Reagents & System

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (Target protein conc: 0.1 – 0.5 mg/mL).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: Testosterone (Stock in Methanol; Final conc: 50

M, near -

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

).

Validated Workflow

This protocol ensures linear metabolite formation with respect to time and protein concentration.

-

Pre-Incubation: Mix HLM, Buffer, and Testosterone. Equilibrate at 37°C for 5 minutes.

-

Why? To allow substrate binding and temperature equilibration.

-

-

Initiation: Add NADPH regenerating system.

-

Incubation: Incubate at 37°C for 10–20 minutes.

-

Critical: Do not exceed 20 mins to avoid metabolite depletion or secondary metabolism.

-

-

Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Corticosterone or

-Testosterone) at a 1:1 or 2:1 ratio. -

Clarification: Centrifuge at 3,000 x g for 15 minutes to pellet protein.

-

Supernatant: Transfer for LC-MS/MS analysis.

Figure 2: Step-by-step experimental workflow for the testosterone 6

Analytical Methodology (LC-MS/MS)[5][6][7][8]

Chromatographic Separation

Separation of 6

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 2.6

m, 100 x 2.1 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 20% B to 90% B over 5-8 minutes.

-

Retention Order: 6

-OHT (polar) elutes before Testosterone.

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM) .

| Analyte | Precursor Ion ( | Product Ion ( | Note |

| Testosterone | 289.2 ( | 97.1 / 109.1 | Quant / Qual |

| 6 | 305.2 ( | 269.2 | Loss of 2 |

| Corticosterone (IS) | 347.2 ( | 121.1 | Common fragment |

Data Analysis & Quality Control

Kinetic Analysis

Data is typically fitted to the Michaelis-Menten equation, though CYP3A4 often requires the Hill Equation due to homotropic cooperativity.

-

(or

- : Typically 1 – 10 nmol/min/mg protein (highly variable between donors).

Acceptance Criteria (Self-Validation)

-

Linearity: Reaction velocity must be linear with time (

). -

Mass Balance: Substrate depletion should be < 10-20% to ensure initial rate conditions.

-

Positive Control: Ketoconazole (1

M) should inhibit the reaction by >90%. -

Negative Control: Incubations without NADPH should show zero product formation.

Troubleshooting

-

Peak Tailing: often caused by column overload or poor pH control; ensure 0.1% formic acid is fresh.

-

Isomer Interference: If 6

-OHT peak has a "shoulder," it may be co-eluting with 6

References

-

FDA Guidance for Industry. In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020).[5][6]

-

Williams, J. A., et al. "Comparative metabolic capabilities of CYP3A4, CYP3A5, and CYP3A7."[7] Drug Metabolism and Disposition 30.8 (2002): 883-891.[7]

-

Kandel, S. E., et al. "Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7." Drug Metabolism and Disposition 45.12 (2017): 1266-1275.

-

Cheng, K. C., et al.

-hydroxylase activity." Journal of Chromatography B 856.1-2 (2007): 354-357. -

Yamazaki, H., & Shimada, T. "Progesterone and testosterone hydroxylation by cytochromes P450 2C19, 2C9, and 3A4 in human liver microsomes." Archives of Biochemistry and Biophysics 346.1 (1997): 161-169.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Purification of human liver cytochrome P-450 catalyzing testosterone 6 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of human liver cytochrome P-450 catalyzing testosterone 6 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6β-Hydroxytestosterone: Structure, Quantification, and Application as a CYP3A4 Biomarker

This guide provides an in-depth examination of 6β-hydroxytestosterone, a critical metabolite in pharmacology and drug development. We will explore its core molecular properties, its formation as a key indicator of Cytochrome P450 3A4 (CYP3A4) activity, and the robust analytical methodologies used for its quantification. This document is intended for researchers, clinical scientists, and drug development professionals who require a deep technical understanding of this pivotal biomarker.

Core Molecular and Chemical Properties

6β-hydroxytestosterone is a steroid and a human metabolite derived from testosterone.[1] Structurally, it is testosterone with an additional hydroxyl (-OH) group attached at the 6-beta position of the steroid nucleus.[1] This modification significantly increases the polarity of the parent compound, testosterone, facilitating its excretion.

The fundamental properties of 6β-hydroxytestosterone are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₈O₃ | [1][2][3] |

| Molecular Weight | 304.4 g/mol | [1][2] |

| IUPAC Name | (6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

| CAS Number | 62-99-7 | [2][3] |

| Appearance | White to off-white solid/powder | [4][5] |

Biochemical Significance: The Premier Endogenous Biomarker for CYP3A4 Activity

The primary significance of 6β-hydroxytestosterone in drug development lies in its role as the major metabolite of testosterone formed by the CYP3A subfamily of enzymes, particularly CYP3A4 and CYP3A5.[4]

The Metabolic Pathway

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of foreign compounds (xenobiotics), including over 75% of all pharmaceutical drugs. Within this family, CYP3A4 is the most abundant and important enzyme in the human liver and intestine. It is responsible for the oxidative metabolism of a vast array of drugs.

The conversion of testosterone to 6β-hydroxytestosterone is a highly specific hydroxylation reaction catalyzed predominantly by CYP3A4.[6][7] This makes the rate of formation of 6β-hydroxytestosterone a reliable proxy—or biomarker—for the activity of the CYP3A4 enzyme.[6][8]

Sources

- 1. 6beta-Hydroxytestosterone | C19H28O3 | CID 65543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. ≥97% (HPLC), testosterone metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 62-99-7 [chemicalbook.com]

- 5. 6 β hydroxy testosterone | CAS#:62-99-7 | Chemsrc [chemsrc.com]

- 6. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP3A4 gene polymorphisms influence testosterone 6beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Clinical significance of urinary 6beta-hydroxytestosterone ratios

Clinical Significance of Urinary 6 -Hydroxytestosterone Ratios

Executive Summary

The quantification of urinary 6

This guide details the mechanistic basis, clinical utility, and rigorous analytical protocols required to utilize urinary 6

Mechanistic Foundation

The Metabolic Pathway

Testosterone is metabolized primarily in the liver. While glucuronidation (via UGTs) and reduction (via 5

-

Enzyme Specificity: CYP3A4 accounts for >90% of testosterone 6

-hydroxylation. CYP3A5 contributes minimally, making 6 -

The Ratio Logic: The urinary concentration of a metabolite alone is influenced by urine flow rate and hydration. Normalizing the metabolite (6

-OHT) against the parent compound (Testosterone) or creatinine corrects for these physiological variables, creating a robust metric for enzymatic clearance.[1]

Pathway Visualization

The following diagram illustrates the biotransformation pathway and the critical divergence points relevant to clinical analysis.

Figure 1: Metabolic pathway of Testosterone highlighting the CYP3A4-mediated formation of 6

Clinical Utility in Drug Development

CYP3A4 Phenotyping (Induction & Inhibition)

The primary clinical application of the 6

| Clinical Scenario | Observed Ratio Change | Mechanism | Significance |

| Induction | Increase (↑) | Upregulation of CYP3A4 expression (e.g., Rifampin).[1] | High sensitivity.[2][3] The ratio correlates strongly with Midazolam clearance (the gold standard). |

| Inhibition | Decrease (↓) | Competitive or mechanism-based inhibition (e.g., Ketoconazole).[1] | Moderate sensitivity.[4] Basal urinary 6 |

| Baseline | Stable | Constitutive CYP3A4 activity. | Large inter-individual variability (genetics, sex) requires subjects to serve as their own controls (crossover design).[1] |

Advantages Over 6 -Hydroxycortisol

While 6

-

Cortisol Confounding: The study drug affects the HPA axis or corticosteroid binding globulin (CBG).

-

Doping Control: In anti-doping, the 6

-OHT/T ratio helps distinguish between exogenous testosterone administration and endogenous production, as CYP3A4 induction can alter the standard T/E (Testosterone/Epitestosterone) ratio. -

Hypertension Research: Emerging evidence suggests 6

-OHT may play a role in angiotensin II-induced hypertension via CYP1B1 interactions, making it a biomarker of interest in renal drug development.[1]

Analytical Methodology: Self-Validating Protocol

Critical Note on Conjugation: Unlike cortisol, which is excreted largely in free form, testosterone and 6

Sample Preparation Workflow

The following protocol ensures complete deconjugation and matrix removal.

Figure 2: Analytical workflow emphasizing the critical enzymatic hydrolysis step required for total urinary androgen quantification.[1]

LC-MS/MS Parameters (Recommended)

To ensure reproducibility and specificity (E-E-A-T), the following parameters are recommended based on validated methods.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: Positive Electrospray Ionization (ESI+).[1]

-

Column: C18 (e.g., Waters ACQUITY BEH C18, 1.7 µm), essential for separating 6

-OHT from other hydroxylated isomers (e.g., 6 -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Methanol + 0.1% Formic Acid (Methanol provides better sensitivity for steroids than Acetonitrile).[1]

-

-

MRM Transitions:

Validation Criteria

A self-validating system must meet these acceptance criteria:

Data Interpretation and Confounding Factors

When interpreting 6

Circadian Rhythm

Unlike cortisol, which has a steep circadian drop, urinary testosterone metabolites are relatively more stable if collecting 24-hour urine.[1] However, for spot urine checks, first-morning void is the standard to minimize hydration variance.[1]

Genetic Polymorphisms

-

CYP3A4*1B: Patients with this variant may show altered baseline ratios.[5]

-

UGT2B17 Deletion: This is the "doping" confounder. Individuals with UGT2B17 deletion (common in East Asian populations) excrete negligible testosterone glucuronide.[1] In these subjects, the 6

-OHT/T ratio is mathematically unstable (denominator

Reference Ranges

There is no universal "normal" range due to inter-laboratory variability in hydrolysis protocols.

-

Clinical Trial Design: Use Fold-Change from baseline (Day 1 vs. Day X).

-

Ratio Fold Change > 1.5 indicates Induction.

-

Ratio Fold Change < 0.5 indicates Inhibition.

-

References

-

Peng, C. C., et al. (2011).[1] "Evaluation of 6

-hydroxycortisol, 6ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Bhatnagar, V., et al. (2016).[1] "6

-Hydroxytestosterone, a Cytochrome P450 1B1-Testosterone-Metabolite, Mediates Angiotensin II-Induced Renal Dysfunction in Male Mice."[1][7] Hypertension. Link -

Choi, M. H., et al. (2005).[1] "Rapid quantitation of testosterone hydroxyl metabolites by ultra-performance liquid chromatography and mass spectrometry." Journal of Chromatography B. Link

-

Galteau, M. M., & Shull, S. (2011).[1] "Urinary 6

-hydroxycortisol: a validated test for evaluating drug induction or drug inhibition mediated through CYP3A in humans and in animals."[8] European Journal of Clinical Pharmacology. Link -

World Anti-Doping Agency (WADA). (2023).[1] "Technical Document: Endogenous Anabolic Androgenic Steroids." Link

Sources

- 1. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Urinary Ratio of 6 beta-Hydroxycortisol/Cortisol as a Biomarker of CYP3A4 Activity in Egyptian Patients with Chronic Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6β-Hydroxytestosterone, a Cytochrome P450 1B1-Testosterone-Metabolite, Mediates Angiotensin II-Induced Renal Dysfunction in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary 6beta-hydroxycortisol: a validated test for evaluating drug induction or drug inhibition mediated through CYP3A in humans and in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between 6alpha and 6beta-hydroxytestosterone metabolites

Technical Guide: 6 - vs. 6 -Hydroxytestosterone Metabolites

Differentiation, Enzymology, and Analytical Resolution in Drug Development

Executive Summary

In the context of Drug Metabolism and Pharmacokinetics (DMPK), the hydroxylation of testosterone at the carbon-6 position represents a critical bifurcation in metabolic profiling. While 6

Failure to chromatographically resolve these diastereomers leads to quantitative errors in CYP3A4 phenotyping and Drug-Drug Interaction (DDI) assessments. This guide details the mechanistic differences, enzymatic origins, and the rigorous analytical protocols required to distinguish these metabolites.

Part 1: Mechanistic and Stereochemical Basis

Stereochemical Configuration

The fundamental difference lies in the spatial orientation of the hydroxyl group at Carbon-6 of the steroid backbone. Testosterone possesses a rigid tetracyclic structure.

-

6

-OHT: The hydroxyl group is in an equatorial (or pseudo-equatorial) position relative to the A/B ring junction. This orientation is sterically favored by the large, open active site of CYP3A4. -

6

-OHT: The hydroxyl group adopts an axial orientation. This formation requires a distinct binding mode where the steroid backbone is positioned differently relative to the heme-iron oxidant.[1]

Enzymatic Topology

The regioselectivity is dictated by the hydrophobic pockets of the cytochrome P450 active sites.

-

CYP3A4 (The 6

Generator): The active site of CYP3A4 is voluminous ( -

CYP2B6 / Rat Isoforms (The 6

Generators): These enzymes have more constrained active sites that enforce a binding trajectory exposing the

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of testosterone hydroxylation.

Figure 1: Divergent metabolic pathways of testosterone mediated by specific Cytochrome P450 isoforms.[1]

Part 2: Enzymology and Species Divergence

Understanding the source of these metabolites is essential for translating preclinical data to human clinical trials.

| Feature | 6 | 6 |

| Primary Human Enzyme | CYP3A4 (and CYP3A5) | CYP2B6 (Minor contribution) |

| Primary Rat Enzyme | CYP3A1/2 | CYP2A1, CYP2C11 (Male specific) |

| Clinical Utility | Gold-standard endogenous probe for CYP3A4 induction/inhibition (FDA DDI Guidance). | Secondary metabolite; primarily monitored to ensure it does not co-elute with 6 |

| Inducibility | Highly inducible by Rifampin, Carbamazepine (PXR agonists). | Inducible by Phenobarbital (CAR agonists). |

| Abundance (Human Urine) | High (Major metabolite). | Low (Trace/Minor). |

Critical Insight for Drug Development:

In male rats, 6

Part 3: Analytical Resolution (LC-MS/MS Protocol)

Since 6

Experimental Workflow

Figure 2: Step-by-step LC-MS/MS workflow for the rigorous quantification of testosterone metabolites.

Detailed Protocol

A. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 100

L of microsomal incubation or urine to a glass tube. -

Internal Standard: Add 10

L of Testosterone-d3 (10 -

Extraction: Add 1.0 mL of Methylene Chloride (DCM) or Methyl tert-butyl ether (MtBE). DCM is preferred for steroid recovery.

-

Agitation: Vortex for 10 minutes; Centrifuge at 3,000 x g for 5 minutes.

-

Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 100

L of 50% Methanol.

B. Chromatographic Conditions (The Separation Key)

Standard C18 columns often fail to baseline resolve 6

-

Column: Waters BEH Phenyl or Phenomenex Kinetex Phenyl-Hexyl (

mm, 1.7 -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 30% B (Hold)

-

1-6 min: 30%

60% B (Slow ramp is crucial for isomer separation) -

6-7 min: 95% B (Wash)

-

-

Elution Order: typically, 6

-OHT elutes before 6

C. Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Testosterone:

-

6

-OHT: -

6

-OHT:

-

-

Note: Since transitions are identical, integration relies entirely on Retention Time (RT).

Part 4: Regulatory & Diagnostic Utility

FDA & EMA Guidance

The FDA "In Vitro Drug Interaction Studies" guidance (2020) explicitly lists Testosterone

-

Induction Studies: An increase in 6

-OHT formation (or 6 -

Inhibition Studies: A decrease in formation clearance indicates CYP3A inhibition.

The "Confounder" Risk

In early discovery, if a chromatographic method is "fast and dirty" (e.g., a 2-minute ballistic gradient), 6

-

Scenario: A compound inhibits CYP3A4 (reducing 6

) but induces CYP2B6 (increasing 6 -

Result: If peaks co-elute, the total signal might remain unchanged, leading to a False Negative for CYP3A4 inhibition.

-

Correction: Always validate separation efficiency (

) using a mixed standard of 6

References

-

U.S. Food and Drug Administration (FDA). (2020).[2] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[3][Link]

-

Waxman, D. J., et al. (1988). Stereoselective and regioselective hydroxylation of testosterone by human cytochrome P450. Drug Metabolism and Disposition.[4][5]

-

Williams, J. A., et al. (2002).

-Hydroxytestosterone Formation with CYP3A4 mRNA. Drug Metabolism and Disposition.[4][5] [Link] -

Groothuis, G. M., et al. (2003). Determination of testosterone metabolites in human hepatocytes: Development of an on-line sample preparation LC-MS/MS technique. Journal of Chromatography B. [Link][6]

-

Niwa, T., et al. (2015). Contribution of Human CYP3A Isoforms to Testosterone 6

-Hydroxylation.[1][7] Drug Metabolism and Pharmacokinetics.[3][4]

Sources

- 1. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ClinPGx [clinpgx.org]

- 5. 6β-HYDROXYTESTOSTERONE, A CYTOCHROME P450 1B1 METABOLITE OF TESTOSTERONE, CONTRIBUTES TO ANGIOTENSIN II-INDUCED HYPERTENSION AND ITS PATHOGENESIS IN MALE MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of testosterone metabolites in human hepatocytes. I. Development of an on-line sample preparation liquid chromatography technique and mass spectroscopic detection of 6beta-hydroxytestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 6β-Hydroxytestosterone in Human Plasma

Abstract

This document provides a detailed, field-proven protocol for the sensitive and selective quantification of 6β-hydroxytestosterone (6β-OHT), a critical endogenous biomarker for Cytochrome P450 3A4 (CYP3A4) activity, in human plasma.[1][2][3] The method employs a straightforward protein precipitation extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). All steps, from sample preparation to data analysis, are detailed with explanations for key experimental choices to ensure scientific rigor and reproducibility. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to assess CYP3A4-mediated drug metabolism and potential drug-drug interactions.

Introduction: The Significance of 6β-Hydroxytestosterone

6β-hydroxytestosterone is the primary metabolite of testosterone formed by the action of CYP3A4 enzymes in the liver and other tissues.[2][3] Because CYP3A4 is responsible for the metabolism of approximately 50% of all clinically used drugs, its activity is a major determinant of drug efficacy and toxicity. The formation of 6β-OHT from endogenous testosterone is a well-established in vivo probe for CYP3A4 activity.[2][3][4] Accurate quantification of 6β-OHT in biological matrices like plasma allows researchers to:

-

Assess baseline CYP3A4 activity in patient populations.

-

Evaluate the potential for drug-drug interactions by measuring the induction or inhibition of CYP3A4 by a new chemical entity.

-

Phenotype individuals for clinical trials based on their metabolic capacity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and wide dynamic range, overcoming the limitations of older immunoassay methods.[5]

Method Overview: From Plasma to Concentration

The entire analytical workflow is designed for efficiency and robustness. It begins with a simple sample clean-up step to remove plasma proteins, followed by chromatographic separation to isolate the analyte of interest from other matrix components, and concludes with highly selective detection and quantification by a tandem mass spectrometer.

Materials and Reagents

-

Standards: 6β-Hydroxytestosterone (≥98% purity), 6β-Hydroxytestosterone-d3 (6β-OHT-d3, Isotopic Purity ≥99%) as internal standard (IS).

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant).

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional), autosampler vials with inserts.

-

Equipment: Calibrated pipettes, centrifuge, nitrogen evaporator or vacuum concentrator, vortex mixer, LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher Scientific).

Detailed Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and QCs

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 6β-OHT and 6β-OHT-d3 in methanol to create 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Serially dilute the 6β-OHT primary stock with 50:50 Methanol:Water to prepare working solutions for spiking calibration curve (CAL) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 6β-OHT-d3 primary stock in 50:50 Methanol:Water.

-

Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.1, 0.25, 0.5, 1, 5, 10, 25, 50 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3, and 30 ng/mL) from a separate stock weighing.

Sample Preparation: Protein Precipitation (PPT)

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the LC-MS/MS system. Acetonitrile is an efficient precipitating agent that also solubilizes the steroid analytes.

-

Aliquot: Pipette 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the 100 ng/mL IS working solution (6β-OHT-d3) to every tube except for the "double blank" (blank matrix without IS). This results in a final IS concentration of 10 ng/mL.

-

Precipitate: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant (~350 µL) to a clean tube or well plate.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 70:30 Water:Methanol with 0.1% Formic Acid). Vortex briefly to dissolve the residue.

-

Analyze: Transfer to an autosampler vial and inject into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

Causality: A C18 reversed-phase column is used to retain the relatively nonpolar steroid molecule. Gradient elution with an organic solvent (methanol or acetonitrile) allows for the timely elution of 6β-OHT while separating it from potential interferences. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode ionization. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for steroids as it can provide robust ionization with less susceptibility to matrix effects compared to Electrospray Ionization (ESI) for this class of compounds.[6] Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)[7] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 30% B to 95% B in 3 min, hold 1 min, return to 30% B |

| Total Run Time | ~5 minutes |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | APCI, Positive |

| MRM Transitions | See table below |

| Source Temp. | 450°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5000 V |

| Dwell Time | 100 ms |

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| 6β-Hydroxytestosterone | 305.2 | 269.2 | 15 |

| 6β-OHT-d3 (IS) | 308.2 | 272.2 | 15 |

Note: MS parameters such as collision energy and declustering potential should be optimized for the specific instrument being used.

Method Validation and Trustworthiness

To ensure the reliability of the data, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9][10] As 6β-OHT is an endogenous compound, validation requires special considerations, such as using surrogate matrix or background subtraction methods for the calibration curve.[8][11]

Summary of Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Response in blank samples <20% of LLOQ response. |

| Linearity & Range | Define the concentration range over which the assay is accurate and precise. | R² ≥ 0.99; back-calculated standards within ±15% of nominal. |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the variability of the measurements. | Mean accuracy within 85-115% (80-120% for LLOQ); Precision (CV) ≤15% (≤20% for LLOQ).[12] |